Meptazinol hydrochloride
Overview
Description
Meptazinol Hydrochloride: is an opioid analgesic developed by Wyeth in the 1970s. It is primarily used to treat moderate to severe pain, especially in obstetrics for labor pain management . This compound is a 3-phenylazepane derivative, which distinguishes it from other phenazepanes like ethoheptazine and proheptazine .
Mechanism of Action
Target of Action
Meptazinol hydrochloride is an opioid medicine . Its primary targets are the opioid receptors located in the brain and spinal cord, which are part of the central nervous system . These receptors play a crucial role in the perception of pain .
Mode of Action
This compound works by binding to these opioid receptors in the brain and spinal cord . This interaction results in a decrease in the way individuals feel pain and their reaction to pain .
Pharmacokinetics
It is known that after oral administration, this compound is rapidly absorbed, and peak plasma levels are reached within 90 minutes . The plasma elimination half-life is variable, ranging from 1.4 to 4 hours . The drug is rapidly metabolized and mostly excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a decrease in the perception of pain and the body’s reaction to pain . By binding to opioid receptors, this compound can effectively reduce moderate-to-severe types of pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs in the system can affect this compound’s effectiveness. Certain drugs can increase the risk or severity of adverse effects when combined with this compound . Therefore, it’s important to consider the patient’s overall medication regimen when administering this compound.
Biochemical Analysis
Biochemical Properties
Meptazinol Hydrochloride is an opioid-antagonist drug with analgesic properties . It interacts with various enzymes, proteins, and other biomolecules in the body to exert its effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In a single-blind study of several doses of this compound in patients recovering from major abdominal surgery, there was a dose-related significant analgesic effect from intramuscular doses exceeding 50 mg . The duration of effect of the 100-mg dose was approximately 5 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in include interactions with various enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are significant . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Meptazinol Hydrochloride involves several steps. One method includes the reaction of cyclohexanedione with corresponding alcohol in the presence of a catalyst and a water-absorbing agent at a specific temperature to obtain 3-alkylox-2-cyclohexenyl-1-one . Another method involves the coupling reaction of 3-ethoxy-2-cyclohexenyl-1-one with N-methylcaprolactam in an inert solvent in the presence of an alkali at a certain temperature to form 1-methyl-3-(3-oxo-1-cyclohexyl-1-alkenyl)-6H-azepin-2-one .
Industrial Production Methods: The industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. The raw materials and reagents used are readily available and cost-effective, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Meptazinol Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Meptazinol Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying opioid receptor interactions.
Medicine: It is investigated for its potential use in treating moderate to severe pain, including labor pain.
Industry: Its synthesis and production methods are studied for optimization and scalability
Comparison with Similar Compounds
Pethidine (Meperidine): Both are opioid analgesics with similar analgesic activity.
Pentazocine: Another opioid analgesic with mixed agonist-antagonist properties.
Dextropropoxyphene: Often combined with paracetamol for pain relief.
Uniqueness: Meptazinol Hydrochloride is unique due to its mixed agonist-antagonist profile, which provides effective pain relief with a lower risk of dependence and respiratory depression compared to full agonists like morphine . Its dual conformers in solution also contribute to its distinct pharmacological properties .
Properties
IUPAC Name |
3-(3-ethyl-1-methylazepan-3-yl)phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13;/h6-8,11,17H,3-5,9-10,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJUSISYVXABBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCN(C1)C)C2=CC(=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54340-58-8 (Parent) | |
Record name | Meptazinol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059263762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045485 | |
Record name | Meptazinol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59263-76-2 | |
Record name | Meptazinol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59263-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meptazinol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059263762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meptazinol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-ethylhexahydro-1-methyl-1H-azepin-3-yl)phenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEPTAZINOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T62FQ4ZCPA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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